molecular formula C58H57N4Rh B13103950 Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III)

Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III)

Cat. No.: B13103950
M. Wt: 913.0 g/mol
InChI Key: AKSFFBAJVSEBFN-UHFFFAOYSA-N
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Description

Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) is a complex organometallic compound that belongs to the family of porphyrin-based rhodium complexes Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) typically involves the following steps:

    Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrin, is synthesized through the condensation of pyrrole with 2,4,6-trimethylbenzaldehyde under acidic conditions.

    Metalation with Rhodium: The porphyrin ligand is then reacted with a rhodium precursor, such as rhodium(III) chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.

    Esterification: The final step involves the esterification of the porphyrin-rhodium complex with ethyl iodide to form Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in organic solvents like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various ligands such as phosphines, amines, or halides; reactions are conducted in organic solvents under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium-oxo complexes, while reduction can lead to the formation of rhodium-hydride species.

Scientific Research Applications

Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) has a wide range of scientific research applications:

    Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.

    Photocatalysis: Due to its porphyrin core, the compound exhibits photocatalytic properties and is used in photochemical reactions and solar energy conversion.

    Biomedical Research: The compound is studied for its potential in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, while the porphyrin ligand provides stability and enhances reactivity. In photocatalysis, the compound absorbs light energy, leading to the generation of excited states that participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
  • 5,10,15,20-Tetramesitylporphyrin

Uniqueness

Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) is unique due to the presence of the ethyl group and the specific substitution pattern on the porphyrin ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis, photocatalysis, and biomedical research.

Properties

Molecular Formula

C58H57N4Rh

Molecular Weight

913.0 g/mol

IUPAC Name

ethane;rhodium(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C56H52N4.C2H5.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;1H2,2H3;/q-2;-1;+3

InChI Key

AKSFFBAJVSEBFN-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh+3]

Origin of Product

United States

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